3-(4-Fluorophenoxy)propane-1,2-diol
Description
Properties
CAS No. |
405-90-3 |
|---|---|
Molecular Formula |
C9H11FO3 |
Molecular Weight |
186.18 g/mol |
IUPAC Name |
3-(4-fluorophenoxy)propane-1,2-diol |
InChI |
InChI=1S/C9H11FO3/c10-7-1-3-9(4-2-7)13-6-8(12)5-11/h1-4,8,11-12H,5-6H2 |
InChI Key |
AKWLXYPVWJFZMG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1OCC(CO)O)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Fluorophenoxy)propane-1,2-diol typically involves the reaction of 4-fluorophenol with epichlorohydrin in the presence of a base such as potassium hydroxide. The reaction proceeds through the formation of an epoxide intermediate, which is subsequently hydrolyzed to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the product is achieved through techniques such as distillation and recrystallization .
Chemical Reactions Analysis
Types of Reactions
3-(4-Fluorophenoxy)propane-1,2-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The fluorophenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or ketones, while reduction can produce alcohols .
Scientific Research Applications
3-(4-Fluorophenoxy)propane-1,2-diol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(4-Fluorophenoxy)propane-1,2-diol involves its interaction with specific molecular targets and pathways. The fluorophenoxy group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress and apoptosis pathways .
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
Key structural analogs differ in the substituents on the phenoxy ring, which significantly affect their physical properties and applications:
Key Observations :
- Electron-Withdrawing vs. Donating Groups : The fluorine atom in 4-F-PPD (electron-withdrawing) may reduce electron density on the aromatic ring compared to methyl or methoxy groups (electron-donating), influencing solubility and reactivity.
- Thermal Stability : Longer alkyl chains (e.g., pentyl, hexyl) increase melting points marginally, while fluorine's electronegativity may enhance intermolecular interactions .
- State at Room Temperature : Methoxy-substituted diols (e.g., compound 42) are solids, contrasting with liquid guaiacol derivatives, highlighting substituent positioning effects .
Enantiomeric Separation Efficiency
Chiral resolution data using the (S)-PCC-60 stationary phase reveal substituent-dependent separation performance:
Key Observations :
- Substituent Effects : The methyl group (4-Me-PPD) provides slightly higher α/Rs values than fluorine (4-F-PPD), suggesting stronger interactions between electron-donating groups and the chiral stationary phase .
- Steric Hindrance : Bulky substituents (e.g., naphthyl) achieve near-perfect ee (>99%), though resolution parameters for 4-F-PPD remain competitive .
Q & A
Q. What are the optimal synthetic routes for 3-(4-Fluorophenoxy)propane-1,2-diol, and how can reaction conditions be optimized to improve yield?
The synthesis of structurally analogous diols, such as 3-(4-methoxyphenoxy)propane-1,2-diol, involves nucleophilic substitution reactions between epoxide intermediates and phenolic derivatives under controlled conditions. For example, the reaction of glycidol with 4-fluorophenol in a polar aprotic solvent (e.g., THF or DMF) catalyzed by a Lewis acid (e.g., Ti(OiPr)₄) at 60–80°C can yield the target compound. Yield optimization may require adjusting stoichiometry, temperature, and catalyst loading. Post-synthesis purification via column chromatography or recrystallization is critical to achieving high purity (>95%) .
Q. Which characterization techniques are most effective for confirming the structure and purity of this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural confirmation. For instance, ¹H NMR of 3-(p-tolyloxy)propane-1,2-diol (a structural analog) reveals distinct signals for the glycerol backbone (δ 3.5–4.2 ppm) and aromatic protons (δ 6.8–7.2 ppm) . Mass spectrometry (MS-DART) provides molecular weight validation, as demonstrated for similar diols with mass accuracy within ±2 ppm . Purity assessment via HPLC with UV detection (λ = 254 nm) is recommended for detecting trace impurities .
Advanced Research Questions
Q. How does the fluorophenoxy substituent influence the polymerization behavior of this compound compared to non-fluorinated analogs?
The electron-withdrawing fluorine atom enhances the electrophilicity of the aromatic ring, potentially increasing reactivity in polycondensation reactions. For example, polymerization with succinic acid using Ti catalysts (e.g., Ti(OiPr)₄) produces polyesters with higher thermal stability compared to methoxy- or methyl-substituted analogs. Kinetic studies using differential scanning calorimetry (DSC) can reveal differences in reaction rates and glass transition temperatures (Tg) . Comparative analysis with 3-(4-Chlorophenoxy)propane-1,2-diol (CAS 104-29-0) may further elucidate halogen effects on polymer crystallinity .
Q. What strategies can resolve contradictions in spectroscopic data during structural elucidation?
Discrepancies in NMR or MS data may arise from diastereomer formation or residual solvents. For example, in 3-(4-(2-(2-methoxyphenoxy)ethyl)phenoxy)propane-1,2-diol, overlapping signals in ¹H NMR were resolved using 2D-COSY and HSQC experiments to assign coupling constants and confirm stereochemistry . Deuterated solvents (e.g., DMSO-d₆) and controlled sample concentration (10–20 mg/mL) minimize artifacts. Cross-validation with computational methods (e.g., DFT-based chemical shift prediction) is advised for complex cases .
Q. How does the stability of this compound vary under acidic, basic, or oxidative conditions?
Accelerated stability studies in buffered solutions (pH 1–13) at 40°C for 14 days can identify degradation pathways. For example, under acidic conditions (pH < 3), cleavage of the ether bond may occur, producing 4-fluorophenol and glycerol derivatives. Oxidative stability (e.g., H₂O₂ exposure) should be monitored via LC-MS to detect peroxide adducts. Storage recommendations include inert atmospheres (N₂) and desiccants to prevent hygroscopic degradation .
Q. What methodologies enable the isolation and analysis of synthetic intermediates in multi-step syntheses?
Intermediate isolation, such as 3-(isopropylamino)propane-1,2-diol, involves protecting group strategies (e.g., isopropylidene ketal formation) followed by deprotection under mild acidic conditions (6N HCl at 60°C). Techniques like flash chromatography (silica gel, ethyl acetate/hexane gradient) and inline UV monitoring ensure high recovery (>90%). Real-time reaction monitoring via FT-IR or Raman spectroscopy can optimize stepwise conversions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
